4-Chloro-3-sulfamoylbenzoyl chloride

Description

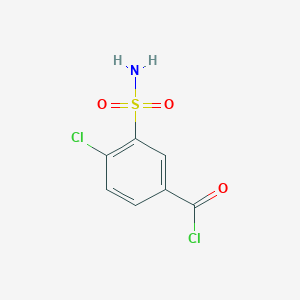

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-3-sulfamoylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYSJFKWFQZRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990290 | |

| Record name | 4-Chloro-3-sulfamoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70049-77-3 | |

| Record name | 3-(Aminosulfonyl)-4-chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70049-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminosulfonyl)-4-chlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070049773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-sulfamoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminosulphonyl)-4-chlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(AMINOSULFONYL)-4-CHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75ABC43Q8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-sulfamoylbenzoyl chloride: Physical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-sulfamoylbenzoyl chloride is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of blockbuster diuretic drugs, most notably Indapamide.[1][2] Understanding its physical and chemical properties is paramount for optimizing reaction conditions, ensuring safety, and achieving high yields of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while these values are widely cited in chemical databases and by suppliers, detailed experimental protocols for their determination are not always publicly available. The methodologies would, however, follow standard laboratory practices for determining the physical properties of crystalline organic compounds, particularly acyl chlorides which are known for their reactivity.[3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO₃S | [2] |

| Molecular Weight | 254.09 g/mol | [2] |

| Appearance | Colorless to off-white crystalline solid | [4] |

| Melting Point | 158-160 °C | [2][6] |

| Boiling Point | 424.6 °C at 760 mmHg | [2][6] |

| Density | 1.621 g/cm³ | [2][6] |

| Solubility | Reacts with water. Soluble in aprotic organic solvents. | [3][5] |

| Stability | Moisture sensitive; hydrolyzes to the corresponding carboxylic acid. | [3] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of 4-chloro-3-sulfamoylbenzoic acid using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[7][8][9] This reaction is a standard method for converting carboxylic acids to acyl chlorides.

Materials:

-

4-chloro-3-sulfamoylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

An inert solvent (e.g., toluene)

-

Reaction vessel with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts)

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution, add 4-chloro-3-sulfamoylbenzoic acid.

-

Addition of Thionyl Chloride: Under a fume hood, carefully add an excess of thionyl chloride to the reaction vessel. A typical molar ratio of thionyl chloride to the carboxylic acid is around 2:1 to ensure complete conversion.[7]

-

Heating and Reflux: Heat the reaction mixture to reflux, typically around 70-80°C, and maintain this temperature with constant stirring.[7] The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is generally complete within a few hours.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.

-

Isolation of the Product: The crude this compound, often a solid at room temperature, can be purified by recrystallization from a suitable inert solvent like toluene.[7]

-

Drying: The purified crystals should be dried under vacuum to remove any residual solvent.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of this compound from its precursor, 4-chloro-3-sulfamoylbenzoic acid.

Caption: Synthesis of this compound.

Reactivity and Application in Drug Synthesis

The high reactivity of the acyl chloride functional group makes this compound an excellent electrophile for nucleophilic acyl substitution reactions.[3] Its primary application is in the synthesis of Indapamide, where it reacts with 1-amino-2-methylindoline to form the final amide bond.[1][10]

Logical Relationship: Synthesis of Indapamide

The following diagram illustrates the key step in the synthesis of Indapamide involving this compound.

Caption: Synthesis of Indapamide.

Conclusion

This compound is a critical intermediate in pharmaceutical synthesis, with a well-defined set of physical properties. Its synthesis from 4-chloro-3-sulfamoylbenzoic acid is a straightforward and high-yielding process. A thorough understanding of its properties, synthesis, and reactivity is essential for professionals involved in the development and manufacturing of drugs like Indapamide.

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 70049-77-3,this compound | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. scholars.mssm.edu [scholars.mssm.edu]

- 9. researchgate.net [researchgate.net]

- 10. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]

4-Chloro-3-sulfamoylbenzoyl chloride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-sulfamoylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals.[1] The document covers its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Structure and IUPAC Name

This compound is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 4-position, a sulfamoyl group at the 3-position, and a benzoyl chloride functional group.[1]

IUPAC Name: 3-(Aminosulfonyl)-4-chlorobenzoyl chloride[2][3]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO₃S | [1][4][5] |

| Molecular Weight | 254.09 g/mol | [1][6] |

| CAS Number | 70049-77-3 | [1][5][7] |

| Melting Point | 158-160 °C | [1][3][4] |

| Boiling Point | 424.6 °C at 760 mmHg | [1][4][8] |

| Density | 1.621 g/cm³ | [1][7][8] |

| Flash Point | 210.6 °C | [1][3][4] |

| Vapor Pressure | 2.04E-07 mmHg at 25°C | [1] |

| Refractive Index | 1.599 | [1][3][4] |

| Solubility | Slightly soluble in Acetonitrile and DMSO | [1][7] |

| Storage Temperature | Refrigerator, under inert atmosphere | [1][7] |

| Stability | Moisture Sensitive | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with p-chlorobenzoic acid.[8] The primary stages involve chlorosulfonation, amination, and finally, acylation to yield the desired product.[8][9]

Step 1: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid [8][9]

-

In a suitable reactor, add chlorosulfonic acid.[9]

-

Gradually add p-chlorobenzoic acid to the reactor while maintaining the temperature below 40°C.[9]

-

After the addition is complete, heat the mixture to 130°C and maintain this temperature for approximately 4 hours.[8][9]

-

Pour the mixture into a mixture of ice and water to precipitate the product.[8][9]

-

Filter the crude product and wash with cold water to remove residual chlorosulfonic acid.[9]

-

Dry the resulting white solid, 4-chloro-3-(chlorosulfonyl)benzoic acid, under a vacuum.[8]

Step 2: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid [8][9]

-

In a separate reactor, add concentrated ammonia water and cool to below 5°C.[8]

-

Slowly add the dried 4-chloro-3-(chlorosulfonyl)benzoic acid from the previous step, ensuring the temperature does not exceed 30°C.[8][9]

-

Heat the mixture to 60°C and add activated carbon for decolorization, stirring for 30 minutes.[8][9]

-

Cool the mixture and filter to remove the activated carbon.[8][9]

-

Adjust the pH of the filtrate to 2 with hydrochloric acid to precipitate a white solid.[8][9]

-

Filter and dry the solid to obtain 4-chloro-3-sulfamoylbenzoic acid.[8]

Step 3: Synthesis of this compound [8]

-

In a reactor, add thionyl chloride and 4-chloro-3-sulfamoylbenzoic acid.[8] The optimal molar ratio of 4-chloro-3-sulfamoylbenzoic acid to thionyl chloride is 1:20.[8]

-

Heat the mixture to approximately 75-78°C and reflux for about 4 hours.[8]

-

After the reaction is complete, remove the excess thionyl chloride by distillation.[8]

-

Cool the mixture to room temperature and add toluene.[8]

-

Stir for 1 hour, then filter and dry the resulting white solid to obtain this compound.[8] The yield under these conditions is reported to be 97.81% with a purity of 95.79%.[8]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis pathway of this compound.

Applications

This compound is a crucial intermediate in the pharmaceutical industry.[1] It is notably used in the synthesis of Indapamide, a diuretic and antihypertensive drug used to treat high blood pressure.[1][6][7] Its role facilitates the development of essential medications for managing hypertension and related cardiovascular conditions.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 70049-77-3 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. This compound (>90%) | CymitQuimica [cymitquimica.com]

- 7. This compound | 70049-77-3 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Chloro-3-sulfamoylbenzoyl chloride (CAS 70049-77-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-sulfamoylbenzoyl chloride, a key intermediate in the pharmaceutical industry. This document details its physicochemical properties, synthesis and purification protocols, reactivity, applications, and safety information.

Physicochemical Properties

This compound is an organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals.[1] Its chemical structure features a benzene ring substituted with a chlorine atom, a sulfamoyl group, and a benzoyl chloride functional group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 70049-77-3 | [2] |

| Molecular Formula | C₇H₅Cl₂NO₃S | [3] |

| Molecular Weight | 254.09 g/mol | [3] |

| Melting Point | 158-160 °C | [3][4] |

| Boiling Point | 424.6 °C at 760 mmHg | [3][4] |

| Density | 1.621 g/cm³ | [3] |

| Flash Point | 210.6 °C | [3] |

| Solubility | Slightly soluble in acetonitrile and DMSO. | [3] |

| Stability | Moisture sensitive. | [3] |

| Appearance | White solid. | [5] |

| Storage | Hygroscopic, store in a refrigerator under an inert atmosphere. | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a multi-step process starting from p-chlorobenzoic acid.[5]

Step 1: Chlorosulfonation of p-Chlorobenzoic Acid

This step involves the reaction of p-chlorobenzoic acid with chlorosulfonic acid to yield 4-chloro-3-(chlorosulfonyl)benzoic acid.[1][5]

-

Materials: p-Chlorobenzoic acid, chlorosulfonic acid.

-

Procedure:

-

In a suitable reactor, add chlorosulfonic acid.

-

Gradually add p-chlorobenzoic acid while maintaining the temperature below 40°C.[1]

-

After the addition is complete, slowly heat the mixture to 130°C and maintain this temperature for several hours.[1]

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water to precipitate the product.[1]

-

Filter the crude 4-chloro-3-(chlorosulfonyl)benzoic acid and wash it with cold water.[1]

-

Step 2: Amination of 4-Chloro-3-(chlorosulfonyl)benzoic Acid

The intermediate from Step 1 is then reacted with ammonia to form 4-chloro-3-sulfamoylbenzoic acid.[1][5]

-

Materials: 4-Chloro-3-(chlorosulfonyl)benzoic acid, concentrated ammonia water, activated carbon, hydrochloric acid.

-

Procedure:

-

Suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid in concentrated ammonia water at a temperature below 30°C.[1]

-

Stir the mixture for several hours at 30°C.[1]

-

Heat the mixture to 60°C and add activated carbon for decolorization, stirring for 30 minutes.[1]

-

Cool the mixture and filter to remove the activated carbon.[1]

-

Acidify the filtrate with hydrochloric acid to a pH of 2 to precipitate the 4-chloro-3-sulfamoylbenzoic acid as a white solid.[1]

-

Filter and dry the product.[1]

-

Step 3: Acyl Chlorination of 4-Chloro-3-sulfamoylbenzoic Acid

The final step is the conversion of the carboxylic acid to the acyl chloride.[5]

-

Materials: 4-Chloro-3-sulfamoylbenzoic acid, thionyl chloride, toluene.

-

Procedure:

-

In a reactor, add 4-chloro-3-sulfamoylbenzoic acid and thionyl chloride.[5]

-

Heat the mixture to approximately 75-78°C and reflux for several hours.[5]

-

After the reaction is complete, distill off the excess thionyl chloride.[5]

-

Cool the residue to room temperature and add toluene.[5]

-

Stir for one hour, then filter and dry the product to obtain this compound.[5]

-

Caption: Synthesis of this compound.

Purification

The crude this compound can be purified by recrystallization. While specific solvent systems for the final product are not extensively detailed in the literature, a common practice for the precursor, 4-chloro-3-sulfamoylbenzoic acid, is recrystallization from water or an ethanol-water mixture.[1] For the final acyl chloride, which is moisture-sensitive, anhydrous solvents such as toluene or hexane mixtures would be more appropriate.

-

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot, anhydrous solvent.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration in a dry environment (e.g., under a stream of inert gas).

-

Wash the crystals with a small amount of the cold, anhydrous solvent.

-

Dry the crystals under vacuum.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for assessing the purity of this compound and its precursors.

-

Typical Conditions for the Precursor (4-Chloro-3-sulfamoylbenzoic Acid):

-

Column: C18 reversed-phase column (e.g., Inertsil ODS-3V, 250 cm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.5) and an organic solvent like acetonitrile.[6][7]

-

Flow Rate: Typically 1.0 mL/min.[6]

-

Detection: UV detection at a suitable wavelength.

-

Spectroscopic Methods

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7-9 ppm). The sulfamoyl protons (-SO₂NH₂) would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would be observed in the 120-150 ppm range. The carbonyl carbon of the acyl chloride would be significantly downfield (typically >160 ppm).

-

Infrared (IR) Spectroscopy: Characteristic peaks would include the N-H stretching of the sulfonamide, S=O stretching, and a strong C=O stretching for the acyl chloride (typically around 1770-1800 cm⁻¹).[8]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Cl and COCl.

Reactivity and Applications

The primary reactivity of this compound is centered on the electrophilic carbonyl carbon of the acyl chloride group.[9] This makes it highly susceptible to nucleophilic attack.[9]

-

Reaction with Amines: It readily reacts with primary and secondary amines to form amides.[10] This is the key reaction in its most significant application.

-

Reaction with Alcohols: It reacts with alcohols to form esters.

-

Hydrolysis: Due to its high reactivity, it is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid (4-chloro-3-sulfamoylbenzoic acid).[8]

The most prominent application of this compound is as a key intermediate in the synthesis of the diuretic and antihypertensive drug, indapamide .[11][12]

Synthesis of Indapamide

Indapamide is synthesized by reacting this compound with 1-amino-2-methylindoline.[12]

-

Procedure Overview:

-

1-amino-2-methylindoline hydrochloride is dissolved in a solvent like tetrahydrofuran.[12]

-

A base, such as triethylamine, is added to neutralize the hydrochloride salt.[12]

-

A solution of this compound in the same solvent is added dropwise.[12]

-

The reaction mixture is stirred for several hours at room temperature.[12]

-

The resulting crude indapamide is then purified, often by recrystallization from a solvent system like isopropanol-water or ethanol.[13][14]

-

Mechanism of Action of Indapamide

Indapamide, the product derived from this compound, exerts its therapeutic effects primarily through two mechanisms.[15][16]

-

Diuretic Effect: Indapamide inhibits the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the kidney.[15][17] This reduces the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis).[15]

-

Vasodilatory Effect: Indapamide also has a direct effect on the smooth muscle of blood vessels, causing them to relax.[15] This vasodilation is thought to involve the modulation of calcium ion channels.[15][18]

Caption: Dual mechanism of action of indapamide.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Sensitization | H317: May cause an allergic skin reaction. |

| Serious Eye Damage | H318: Causes serious eye damage. |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. |

Reference(s):[4]

Precautionary Statements:

-

Prevention:

-

Response:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

-

Handling and Storage:

-

Handle in a well-ventilated area.[4]

-

Avoid contact with skin and eyes.[4]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Due to its moisture sensitivity, it should be stored under an inert atmosphere.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scholars.mssm.edu [scholars.mssm.edu]

- 12. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]

- 13. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]

- 15. What is the mechanism of Indapamide? [synapse.patsnap.com]

- 16. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. file.medchemexpress.com [file.medchemexpress.com]

Synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride from p-chlorobenzoic acid

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-3-sulfamoylbenzoyl chloride, a key intermediate in the pharmaceutical industry, starting from p-chlorobenzoic acid. This document details the synthetic pathway, including in-depth experimental protocols for each reaction step: chlorosulfonation, amidation, and the final conversion to the acid chloride. Quantitative data, including physicochemical properties and reaction parameters, are summarized in tabular format for clarity. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably diuretics like indapamide.[1][2] The structural features of this molecule, a chlorinated benzene ring with sulfamoyl and benzoyl chloride moieties, make it a versatile reagent in medicinal chemistry. The synthesis commences with the readily available starting material, p-chlorobenzoic acid, and proceeds through a three-step reaction sequence. This guide delineates the established methodologies for this synthesis, providing detailed experimental procedures and critical process parameters to ensure reproducibility and high yield.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material, intermediates, and the final product is essential for successful synthesis and purification.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| p-Chlorobenzoic Acid | ClC₆H₄COOH | C₇H₅ClO₂ | 156.57 | 238-241 | White to off-white powder | 74-11-3 |

| 4-Chloro-3-(chlorosulfonyl)benzoic acid | ClC₆H₃(SO₂Cl)COOH | C₇H₄Cl₂O₄S | 255.08 | Not reported | - | Not assigned |

| 4-Chloro-3-sulfamoylbenzoic Acid | ClC₆H₃(SO₂NH₂)COOH | C₇H₆ClNO₄S | 235.64 | 256-263 | White crystals or powder | 1205-30-7[3] |

| This compound | ClC₆H₃(SO₂NH₂)COCl | C₇H₅Cl₂NO₃S | 254.09 | 158-160 | White solid | 70049-77-3[1][2] |

Synthetic Pathway

The synthesis of this compound from p-chlorobenzoic acid is a three-step process as illustrated in the following diagram.

Caption: Overall synthetic route from p-chlorobenzoic acid.

Experimental Protocols

Detailed methodologies for each synthetic step are provided below.

Step 1: Chlorosulfonation of p-Chlorobenzoic Acid

This initial step introduces the sulfonyl chloride group onto the aromatic ring of p-chlorobenzoic acid.

Reaction: p-Chlorobenzoic Acid → 4-Chloro-3-(chlorosulfonyl)benzoic acid

Experimental Workflow:

Caption: Workflow for the chlorosulfonation of p-chlorobenzoic acid.

Detailed Protocol:

-

Into a suitable reactor equipped with a stirrer and a thermometer, carefully charge chlorosulfonic acid.

-

While stirring, gradually add p-chlorobenzoic acid to the reactor. The temperature of the reaction mixture should be maintained below 40°C during the addition, using external cooling if necessary.[4]

-

After the complete addition of p-chlorobenzoic acid, slowly heat the mixture to 130°C.[4]

-

Maintain the reaction temperature at 130°C for several hours to ensure the completion of the reaction.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the cooled reaction mixture onto a mixture of ice and water to precipitate the product.[4]

-

Filter the resulting precipitate, which is the crude 4-chloro-3-(chlorosulfonyl)benzoic acid.

-

Wash the crude product with cold water to remove any residual chlorosulfonic acid.[4]

-

Dry the product under vacuum.

Step 2: Amidation of 4-Chloro-3-(chlorosulfonyl)benzoic acid

The sulfonyl chloride intermediate is converted to the corresponding sulfonamide in this step.

Reaction: 4-Chloro-3-(chlorosulfonyl)benzoic acid → 4-Chloro-3-sulfamoylbenzoic Acid

Experimental Workflow:

Caption: Workflow for the amidation reaction.

Detailed Protocol:

-

Suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid from the previous step in a reactor containing concentrated ammonia water. The temperature should be kept below 30°C.[4]

-

Stir the mixture at 30°C for several hours.[4]

-

Heat the reaction mixture to 60°C and add activated carbon for decolorization. Stir for 30 minutes.[4]

-

Cool the mixture and filter to remove the activated carbon.[4]

-

Acidify the filtrate with hydrochloric acid to a pH of 2. This will cause the precipitation of the product.[4]

-

Filter the white solid, which is 4-chloro-3-sulfamoylbenzoic acid.

-

Wash the product with water and dry it. Further purification can be achieved by recrystallization from a water or ethanol-water mixture.[4]

Step 3: Conversion to this compound

The final step involves the conversion of the carboxylic acid group to an acid chloride.

Reaction: 4-Chloro-3-sulfamoylbenzoic Acid → this compound

Experimental Workflow:

Caption: Workflow for the formation of the acid chloride.

Detailed Protocol:

-

In a reactor equipped for reflux and distillation, add 4-chloro-3-sulfamoylbenzoic acid and an excess of thionyl chloride.[5] A molar ratio of 1:20 (acid to thionyl chloride) has been reported to give high yields.[5]

-

Heat the mixture to reflux, approximately 75-78°C, and maintain the reflux with stirring for several hours (e.g., 4 hours).[5]

-

After the reaction is complete, remove the excess thionyl chloride by distillation.[5]

-

Cool the reaction mixture to room temperature.

-

Add an appropriate amount of toluene to the reactor and stir for about an hour.[5]

-

Filter the resulting white solid and dry it to obtain this compound.[5] The purity can be analyzed by HPLC.[5]

Quantitative Data Summary

| Step | Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Purity (%) |

| 1. Chlorosulfonation | p-Chlorobenzoic acid | Chlorosulfonic acid | 130°C, several hours | 4-Chloro-3-(chlorosulfonyl)benzoic acid | Not explicitly stated | - |

| 2. Amidation | 4-Chloro-3-(chlorosulfonyl)benzoic acid | Concentrated ammonia | 30°C, several hours | 4-Chloro-3-sulfamoylbenzoic Acid | Not explicitly stated | - |

| 3. Acyl Chlorination | 4-Chloro-3-sulfamoylbenzoic Acid | Thionyl chloride | Reflux (~78°C), 4 hours | This compound | 97.81 | 95.79[5] |

Conclusion

This technical guide has outlined a reliable and detailed synthetic route for the preparation of this compound from p-chlorobenzoic acid. The provided experimental protocols, quantitative data, and visual workflows offer a comprehensive resource for researchers and professionals in the field of pharmaceutical development. Adherence to the described methodologies and reaction parameters is crucial for achieving high yields and purity of the final product. Further optimization of reaction conditions and purification techniques may lead to improved efficiency and product quality.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-3-sulfamoylbenzoyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of derivatives synthesized from 4-chloro-3-sulfamoylbenzoyl chloride. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, primarily as carbonic anhydrase inhibitors, inhibitors of the Na⁺-K⁺-2Cl⁻ symporter (NKCC2), and modulators of purinergic signaling through the inhibition of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). This document details the underlying signaling pathways, presents quantitative inhibitory data, and provides detailed experimental protocols for the characterization of these derivatives.

Core Mechanisms of Action

Derivatives of this compound are versatile molecules that can be tailored to target several key physiological pathways. The primary mechanisms of action explored in this guide are:

-

Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a well-established pharmacophore for potent inhibition of carbonic anhydrases, a family of metalloenzymes crucial for pH homeostasis and various physiological processes.[1]

-

Na⁺-K⁺-2Cl⁻ Symporter (NKCC2) Inhibition: Structurally related to loop diuretics like furosemide, these derivatives can inhibit the NKCC2 in the thick ascending limb of the loop of Henle, leading to a potent diuretic effect.[1]

-

Ecto-nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition: Certain derivatives have been shown to inhibit NTPDases, enzymes that metabolize extracellular nucleotides like ATP and ADP, thereby modulating purinergic signaling.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group of these derivatives is key to their potent inhibition of carbonic anhydrase isoenzymes.[2] This inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[2]

Signaling Pathway and Mechanism of Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Sulfonamide inhibitors, including derivatives of this compound, bind to the zinc ion in the active site of the enzyme, preventing the binding of a water molecule and thereby inhibiting the catalytic activity.

Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of various 4-chloro-3-sulfamoylbenzamide derivatives against different human carbonic anhydrase (hCA) isoforms is summarized below. Lower Kᵢ values indicate higher potency.

| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 74 | 2.5 | 25 |

| 4-chloro-3-sulfamoyl-N-(propargyl)benzamide | 85.3 | 8.9 | - | 7.8 | 9.2 |

| 4-chloro-3-sulfamoyl-N-(valyl)benzamide | 62.1 | 7.5 | - | 6.1 | 7.9 |

| 4-chloro-3-sulfamoyl-N-(aspartyl)benzamide | 57.8 | 6.3 | - | 5.4 | 6.8 |

| 4-chloro-3-sulfamoyl-N-(alanyl)benzamide | 73.4 | 8.1 | - | 7.2 | 8.5 |

| N-(4-sulfamoylphenyl)benzamide | 334 | 12.7 | - | 10.3 | 11.6 |

Data synthesized from multiple sources.[3][4] "-" indicates data not available.

Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

This protocol outlines the determination of carbonic anhydrase activity and inhibition using a stopped-flow spectrophotometer to measure the kinetics of CO₂ hydration.

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

-

Synthesized inhibitor compounds

-

Acetazolamide (standard CA inhibitor)

-

HEPES buffer (pH 7.5)

-

CO₂-saturated water

-

Phenol red indicator (0.2 mM)

-

Na₂SO₄ (for maintaining ionic strength)

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄.

-

Prepare a 0.2 mM solution of phenol red in the HEPES buffer.

-

Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.

-

Prepare stock solutions of the inhibitor compounds and acetazolamide (e.g., 10 mM in DMSO) and make serial dilutions in the assay buffer.

-

-

Enzyme and Inhibitor Incubation:

-

Dilute the CA enzyme to the desired concentration in the assay buffer.

-

Pre-incubate the enzyme solution with various concentrations of the inhibitor (or vehicle control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

-

Kinetic Measurement:

-

Set the stopped-flow spectrophotometer to monitor the absorbance change at 557 nm.

-

Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the phenol red indicator.

-

Record the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10-100 seconds. The hydration of CO₂ produces protons, causing a color change in the phenol red indicator, which is monitored by the spectrophotometer.

-

-

Data Analysis:

-

Determine the initial velocity of the reaction from the initial 5-10% of the reaction curve.

-

Subtract the uncatalyzed rate (measured in the absence of the enzyme) from the observed rates.

-

Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.

-

Na⁺-K⁺-2Cl⁻ Symporter (NKCC2) Inhibition

The structural similarity of certain this compound derivatives to loop diuretics like furosemide suggests their potential to act as inhibitors of the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the kidney.[1]

Signaling Pathway and Mechanism of Action

NKCC2 is located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. It is responsible for the reabsorption of sodium, potassium, and chloride ions from the tubular fluid.[1] Inhibition of NKCC2 by loop diuretic analogs blocks this reabsorption, leading to increased excretion of these ions and water, resulting in diuresis.[1]

Mechanism of action of loop diuretic analogs on the NKCC2 symporter.

Quantitative Data: Diuretic Activity

| Parameter | Control (Normal Saline) | Furosemide (20 mg/kg) | Fold Increase |

| Total Urine Volume (mL/100g over 2h) | ~4.95 | ~9.65 | ~1.95 |

| Peak Urine Excretion Time | N/A | 30 minutes | N/A |

| Urinary Na⁺ Excretion (mEq/L) | Baseline | Significantly Increased | Data Varies |

| Urinary K⁺ Excretion (mEq/L) | Baseline | Significantly Increased | Data Varies |

| Urinary Cl⁻ Excretion (mEq/L) | Baseline | Significantly Increased | Data Varies |

Data synthesized from studies in Sprague-Dawley and Wistar rats.[5]

Experimental Protocol: In Vivo Diuretic Activity Screening in Rats

This protocol describes a method for evaluating the diuretic activity of test compounds in a rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Metabolic cages

-

Furosemide (positive control)

-

Normal saline (0.9% NaCl)

-

Test compounds (derivatives of this compound)

-

Oral gavage needles

-

Graduated cylinders

-

Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

-

Animal Acclimatization and Fasting:

-

Acclimatize rats to metabolic cages for at least 3 days before the experiment.

-

Fast the animals overnight (18 hours) with free access to water.

-

-

Hydration and Dosing:

-

Administer a saline load (0.9% NaCl, 5 mL/100g body weight) orally to all animals to ensure a uniform state of hydration.

-

Divide the animals into groups: control (vehicle), positive control (furosemide, e.g., 20 mg/kg), and test groups (various doses of the derivative).

-

Administer the vehicle, furosemide, or test compound intraperitoneally or orally immediately after the saline load.

-

-

Urine Collection:

-

Place the animals back into the metabolic cages.

-

Collect urine at regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly up to 5-6 hours).

-

-

Analysis:

-

Measure the volume of urine collected at each time point.

-

Analyze the urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

-

-

Data Interpretation:

-

Calculate the total urine output and electrolyte excretion for each group.

-

Compare the results from the test groups to the control and positive control groups to determine the diuretic activity. A significant increase in urine volume and electrolyte excretion indicates a diuretic effect.

-

Ecto-nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition

Derivatives of this compound have been identified as inhibitors of NTPDases, which are involved in purinergic signaling by hydrolyzing extracellular ATP and ADP. This inhibition can prolong the signaling effects of these nucleotides.

Purinergic Signaling Pathway and NTPDase Function

Extracellular ATP and ADP act as signaling molecules by binding to P2 receptors (P2X and P2Y). NTPDases, along with other ectonucleotidases, terminate this signaling by hydrolyzing ATP and ADP to AMP, which is then converted to adenosine by ecto-5'-nucleotidase (CD73). Adenosine then signals through P1 receptors. Inhibition of NTPDases leads to an accumulation of extracellular ATP and ADP, enhancing P2 receptor signaling.

Role of NTPDase in purinergic signaling and its inhibition.

Quantitative Data: NTPDase Inhibition

The following table summarizes the inhibitory activity (IC₅₀) of representative 4-chloro-3-sulfamoylbenzamide derivatives against various human NTPDase (h-NTPDase) isoforms.

| Compound/Derivative | h-NTPDase1 (IC₅₀, µM) | h-NTPDase2 (IC₅₀, µM) | h-NTPDase3 (IC₅₀, µM) | h-NTPDase8 (IC₅₀, µM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | sub-micromolar | - | - |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | sub-micromolar | - | - |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | sub-micromolar | - | - |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | - | 0.28 ± 0.07 |

Data from a study on sulfamoyl benzamide derivatives.[6] "-" indicates data not available or not potent.

Experimental Protocol: Malachite Green Assay for NTPDase Inhibition

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDases.

Materials:

-

Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, 8)

-

Synthesized inhibitor compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 2 mM MgCl₂)

-

ATP solution (substrate)

-

Malachite Green reagent

-

Phosphate standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and bring it to room temperature.

-

Prepare a stock solution of ATP in phosphate-free water. The final concentration in the assay should be near the Kₘ of the enzyme.

-

Dissolve inhibitor compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.

-

Prepare the Malachite Green working reagent according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add 10 µL of each inhibitor dilution or vehicle control to the wells of a 96-well plate.

-

Add 20 µL of the diluted NTPDase enzyme solution to all wells except for the no-enzyme control wells. Add 20 µL of assay buffer to the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the ATP substrate solution to all wells.

-

Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

-

Color Development and Measurement:

-

Stop the reaction by adding 50 µL of the Malachite Green working reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at approximately 630 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using the phosphate standard.

-

Subtract the average absorbance of the no-enzyme control from all other readings.

-

Determine the amount of phosphate released in each well from the standard curve.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

-

Synthesis of 4-Chloro-3-sulfamoylbenzamide Derivatives

The following is a general protocol for the synthesis of 4-chloro-3-sulfamoylbenzamide derivatives from 4-chloro-3-sulfamoylbenzoic acid.

General workflow for the synthesis of 4-chloro-3-sulfamoylbenzamide derivatives.

Materials:

-

4-chloro-3-sulfamoylbenzoic acid

-

Desired amine (R-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3-sulfamoylbenzoic acid (1.0 eq) in a mixture of anhydrous DCM and a small amount of anhydrous DMF.

-

Add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-chloro-3-sulfamoylbenzamide derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of 4-Chloro-3-sulfamoylbenzoyl Chloride Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-sulfamoylbenzoyl chloride and its derivatives represent a significant class of pharmacologically active compounds. Structurally characterized by a benzene ring substituted with a chlorine atom, a sulfamoyl group, and a benzoyl chloride moiety, this scaffold serves as a crucial starting point for the synthesis of a diverse range of therapeutic agents.[1][2] The inherent reactivity of the benzoyl chloride group allows for facile derivatization, leading to the generation of extensive compound libraries for biological screening.[3] The primary biological activities associated with analogs of this compound are potent diuretic effects and the inhibition of carbonic anhydrase enzymes, leading to their investigation in therapeutic areas such as hypertension, glaucoma, edema, epilepsy, and even cancer.[3][4][5][6]

This technical guide provides a comprehensive overview of the biological activity of this compound analogs, with a focus on their role as carbonic anhydrase inhibitors and diuretics. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Analogs

The following tables summarize the in vitro inhibition data (Ki values) of representative carbonic anhydrase inhibitors derived from sulfonamides, including those structurally related to this compound analogs, against various human carbonic anhydrase (hCA) isoforms. Lower Ki values indicate higher inhibitory potency.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms I and II by Novel Sulfonamide Derivatives

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) |

| Acetazolamide (Standard) | 278.8 ± 44.3 | 12.1 |

| Compound 13 | 316.7 ± 9.6 | 412.5 ± 115.4 |

| Compound 14 | 533.1 ± 187.8 | 624.6 ± 168.2 |

| Compound 15 | 725.6 | 3.3 |

Data compiled from multiple sources.[1][6]

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms IX and XII by Novel Sulfonamide Derivatives

| Compound | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | 25.7 | - |

| Compound 5f | - | 61.3 - 432.8 |

| Compound 10d | - | - |

| Compound 15 | - | - |

| N-(n-octyl-carbamimidoyl)benzenesulfonamide | 168 | - |

| N-p-methylbenzyl-carbamimidoyl)benzenesulfonamide | - | 335 |

Data compiled from multiple sources. "-" indicates data not available in the cited sources.[1][7]

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a method for determining the inhibitory activity of compounds against carbonic anhydrase based on the enzyme's esterase activity.

Principle: Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, this rate decreases in a dose-dependent manner.[4]

Materials and Reagents:

-

Human or bovine carbonic anhydrase (e.g., from erythrocytes)

-

p-Nitrophenyl acetate (p-NPA)

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

-

Tris-HCl or Tris-Sulfate buffer (50 mM, pH 7.4-8.3)

-

DMSO or acetonitrile for dissolving substrate and test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer. Store in aliquots at -20°C or -80°C.

-

CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer just before use.

-

Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO. Prepare fresh daily.

-

Inhibitor Stock Solutions: Prepare a stock solution of each test compound and the positive control in DMSO.

-

-

Assay Protocol (96-well plate format):

-

Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

-

Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

-

Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

-

It is recommended to perform all measurements in triplicate.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add 158 µL of Assay Buffer to the appropriate wells.

-

Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

-

Add 20 µL of the CA Working Solution to all wells except the blank.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition using the following formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

-

Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Diuretic Activity Assay in Rats

This protocol describes a standard preclinical method for assessing the diuretic efficacy of test compounds in rats.

Principle: The diuretic activity of a compound is evaluated by measuring the increase in urine output and electrolyte excretion in treated animals compared to a control group.[8][9][10][11]

Materials and Reagents:

-

Healthy adult male Wistar or Sprague-Dawley rats (200-250g)

-

Test compound and a positive control diuretic (e.g., Furosemide)

-

Normal saline (0.9% NaCl) as the vehicle

-

Metabolic cages for individual housing and urine collection

-

Oral gavage needles

-

Graduated cylinders

-

Auto-analyzer for electrolyte (Na+, K+, Cl-) and creatinine measurement

Procedure:

-

Animal Acclimatization and Preparation:

-

House the rats individually in metabolic cages for at least 24 hours before the experiment for acclimatization.

-

Provide free access to standard pellet chow and water during acclimatization.

-

Eighteen hours prior to the experiment, withhold food but continue to provide free access to water.

-

-

Dosing:

-

On the day of the experiment, weigh each rat and divide them into groups (n=6 per group):

-

Control Group: Receives normal saline.

-

Positive Control Group: Receives Furosemide at a standard dose.

-

Test Group(s): Receives the test compound at various doses.

-

-

Administer the vehicle, positive control, or test compound orally via gavage.

-

-

Urine Collection:

-

Immediately after dosing, place each rat back into its individual metabolic cage.

-

Collect urine over a period of 5 to 24 hours. For acute diuretic effects, a 5-hour collection period is often sufficient.

-

Record the total volume of urine collected for each animal.

-

-

Urine Analysis:

-

Centrifuge the collected urine samples to remove any particulate matter.

-

Analyze the supernatant for electrolyte concentrations (Na+, K+, Cl-) and creatinine using an auto-analyzer.

-

-

Data Analysis:

-

Calculate the mean urine volume and electrolyte excretion for each group.

-

Compare the results from the test groups to the control and positive control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Present the data in tables showing urine volume (mL/kg), and Na+, K+, and Cl- excretion (mEq/kg) for each treatment group.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide-based analogs.

Caption: Mechanism of diuretic action via inhibition of the Na⁺-K⁺-2Cl⁻ symporter.

References

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

A Technical Guide to Sulfamoyl Benzamide Derivatives as h-NTPDase Inhibitors: Leveraging 4-Chloro-3-sulfamoylbenzoyl Chloride as a Key Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of a class of sulfamoyl benzamide derivatives that have demonstrated significant inhibitory activity against human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). While 4-chloro-3-sulfamoylbenzoyl chloride is not an inhibitor itself, it serves as a critical starting material for the synthesis of these active compounds. This document details the role of h-NTPDases in purinergic signaling, presents quantitative inhibition data for key sulfamoyl benzamide derivatives, outlines the experimental protocols for assessing h-NTPDase inhibition, and visualizes the relevant biological pathways and experimental workflows.

Introduction to h-NTPDases and Purinergic Signaling

Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are crucial signaling molecules that regulate a wide array of physiological and pathological processes, including neurotransmission, inflammation, thrombosis, and cancer.[1][2] This signaling is mediated by purinergic receptors (P2X and P2Y).[1] The activity of these receptors is tightly controlled by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases), which hydrolyze ATP and ADP to adenosine monophosphate (AMP).[1][2]

There are eight known human NTPDase isoforms (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the primary regulators of extracellular nucleotide concentrations on the cell surface.[3][4] Due to their critical role in modulating purinergic signaling, NTPDases have emerged as promising therapeutic targets for a variety of diseases.[1] The development of selective inhibitors for different h-NTPDase isoforms is therefore of significant interest in drug discovery.

This compound: A Key Synthetic Intermediate

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[5][6][7] In the context of h-NTPDase inhibition, it is a precursor for the synthesis of sulfamoyl benzamide derivatives, which have shown potent and selective inhibitory activity against several h-NTPDase isoforms.[3][8] The general synthetic approach involves the reaction of this compound with various amines to generate a library of sulfamoyl benzamide compounds with diverse substitutions.[8][9]

Quantitative Inhibition Data of Sulfamoyl Benzamide Derivatives

Several sulfamoyl benzamide derivatives have been synthesized and evaluated for their inhibitory activity against h-NTPDase1, -2, -3, and -8. The half-maximal inhibitory concentration (IC50) values for some of the most potent and selective compounds are summarized in the table below.

| Compound ID | Target h-NTPDase | IC50 (µM) |

| 2d | h-NTPDase8 | 0.28 ± 0.07 |

| 3i | h-NTPDase3 | 0.72 ± 0.11 |

| 3i | h-NTPDase1 | 2.88 ± 0.13 |

| 3f | h-NTPDase2 | Sub-micromolar |

| 3j | h-NTPDase2 | Sub-micromolar |

| 4d | h-NTPDase2 | Sub-micromolar |

Data sourced from: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.[3][8]

Experimental Protocols

General Synthesis of Sulfamoyl Benzamide Derivatives

The synthesis of sulfamoyl benzamide inhibitors can be achieved through a linear approach starting from the corresponding chlorosulfonylbenzoic acid, which is a conceptual relative of this compound.[8]

-

Sulfonamide Formation: The starting sulfonyl chloride is treated with different amines (e.g., cyclopropylamine, morpholine, p-bromoaniline) to yield sulfamoylbenzoic acids.[8]

-

Amide Coupling: The resulting sulfamoyl benzoic acids are then subjected to standard carbodiimide coupling conditions (e.g., using EDC and catalytic DMAP in DCM and DMF as co-solvents) with a variety of anilines and primary or secondary aliphatic amines to produce the final sulfamoyl-benzamide derivatives.[8]

In Vitro h-NTPDase Inhibition Assay (Malachite Green Assay)

The inhibitory potential of the synthesized compounds against h-NTPDase isoforms is commonly determined using the malachite green assay. This colorimetric method quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.

Principle: NTPDases hydrolyze ATP to ADP and Pi. The released Pi forms a colored complex with malachite green and molybdate in an acidic solution. The intensity of the color, measured spectrophotometrically at approximately 630 nm, is directly proportional to the amount of Pi produced and thus reflects the enzyme's activity.[1][2][10]

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 2 mM MgCl₂)[1]

-

h-NTPDase enzyme (recombinant)

-

ATP solution (substrate)

-

Test compounds (dissolved in DMSO)

-

Malachite Green Working Reagent (freshly prepared by mixing 3 volumes of 0.045% w/v malachite green hydrochloride in water with 1 volume of 4.2% w/v ammonium molybdate in 4 N HCl)[1]

-

Phosphate standard (for standard curve)

-

96-well microplate

Procedure:

-

Plate Setup: Add test compounds at various concentrations to the wells of a 96-well plate. Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate, no enzyme).

-

Enzyme Addition: Add the diluted h-NTPDase enzyme solution to all wells except the negative controls.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor-enzyme interaction.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ATP substrate solution to all wells.

-

Incubation: Incubate the plate at the optimal temperature for a fixed time (e.g., 15-30 minutes).[1]

-

Reaction Termination and Color Development: Stop the reaction by adding the malachite green working reagent to each well. Allow 15-20 minutes for color development.[1]

-

Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Caption: Purinergic signaling pathway and the role of h-NTPDase inhibition.

Experimental Workflow

Caption: Experimental workflow for the development of h-NTPDase inhibitors.

Conclusion

Sulfamoyl benzamide derivatives represent a promising class of h-NTPDase inhibitors with the potential for therapeutic development in various diseases. This compound is a valuable and readily available starting material for the synthesis of these potent and selective inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for the identification and characterization of novel h-NTPDase inhibitors. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as potential clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 70049-77-3 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound - CAS - 70049-77-3 | Axios Research [axios-research.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide - Google Patents [patents.google.com]

- 10. eubopen.org [eubopen.org]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-sulfamoylbenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-3-sulfamoylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound (CAS No. 70049-77-3) is a crucial building block in the pharmaceutical industry. Its solubility in various organic solvents is a critical parameter for process development, purification, and formulation. Understanding its solubility profile allows for the optimization of reaction conditions, improvement of yield and purity, and the development of suitable analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO₃S | [1] |

| Molecular Weight | 254.09 g/mol | [1] |

| Melting Point | 158-160 °C | [1] |

| Appearance | White to off-white solid | |

| Purity | >90% | [2] |

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Acetonitrile | Slightly soluble | [1][3] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1][3] |

The term "slightly soluble" indicates that the solute has a low affinity for the solvent, and only a small amount will dissolve. For process development, it is highly recommended that experimental solubility studies be conducted to determine the quantitative solubility in solvents of interest at various temperatures.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the weighed vial and weigh the remaining solid. The solubility can be calculated from the mass of the solid and the volume of the solvent.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Data Analysis: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, this guide provides the available qualitative information and a robust experimental protocol for its determination. For any process development or research application, it is imperative to perform experimental measurements to obtain precise solubility data under the specific conditions of interest. The methodologies and workflow presented herein offer a solid foundation for such investigations.

References

An In-Depth Technical Guide to the Safety and Handling of 4-Chloro-3-sulfamoylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-chloro-3-sulfamoylbenzoyl chloride (CAS No. 70049-77-3), a key intermediate in the synthesis of various pharmaceuticals, most notably the diuretic and antihypertensive agent indapamide.[1][2] Due to its reactive nature as an acyl chloride, stringent adherence to safety protocols is imperative to mitigate risks in a laboratory and manufacturing environment.

Chemical and Physical Properties

This compound is a solid at room temperature.[3] It is sensitive to moisture and should be handled under an inert atmosphere.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Cl₂NO₃S | [2][4] |

| Molecular Weight | 254.09 g/mol | [2][4] |

| Melting Point | 158-160 °C | [5] |

| Boiling Point | 424.6 °C at 760 mmHg | [5] |

| Flash Point | 210.6 °C | [5] |

| Density | 1.621 g/cm³ | [5] |

| Solubility | Slightly soluble in acetonitrile and DMSO. | [2] |

| Stability | Moisture sensitive. Stable under recommended storage conditions. | [2][6] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary hazards are related to its corrosive nature and potential for harm upon ingestion, skin contact, or inhalation.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: GHS classifications can vary between suppliers. The most severe classifications have been included.

Signal Word: Danger[3]

Hazard Pictograms:

corrosive, harmful

Safe Handling and Storage

Handling:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust or vapors.[7]

-

Wear appropriate personal protective equipment (PPE).[7]

-

Keep away from incompatible materials such as water, strong bases, alcohols, and metals.[7]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

The substance is hygroscopic and moisture-sensitive; store under an inert atmosphere.[2]

-

Store in a corrosives area, away from incompatible materials.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented when handling this chemical.

| Protection Type | Recommendation | Reference(s) |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [8] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure. | [6][8] |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. | [6][8] |

First Aid Measures

Immediate medical attention is required for all routes of exposure.

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical attention. | [8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention. | [8] |